

An In-Depth Technical Guide to GalNac-L96: Properties, Protocols, and Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GalNac-L96 is a synthetically developed, triantennary N-acetylgalactosamine (GalNAc) ligand designed for the targeted delivery of therapeutics, particularly small interfering RNAs (siRNAs), to hepatocytes.[1][2] This ligand exhibits a high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells. This specificity allows for the efficient and selective uptake of GalNac-L96-conjugated molecules into hepatocytes, making it a valuable tool in the development of therapies for liver-associated diseases. This guide provides a comprehensive overview of the chemical properties, experimental applications, and biological pathways associated with GalNac-L96.

Chemical Properties and CAS Number

GalNac-L96 is available in two primary forms: a free base and a triethylamine salt. The distinct CAS numbers for each form are crucial for accurate identification and sourcing.

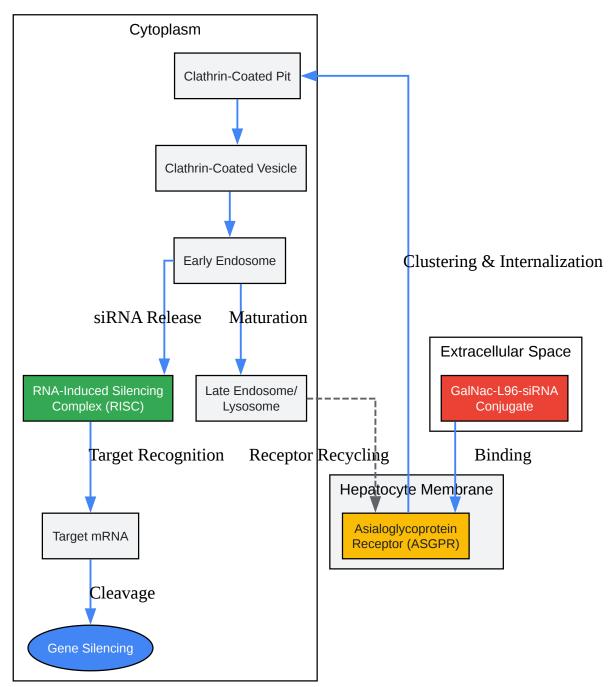


Property	GalNac-L96 (Free Base)	GalNac-L96 (Triethylamine Salt)
CAS Number	1159408-61-3[1][2][3]	1159408-62-4
Molecular Formula	C121H179N11O45	C127H194N12O45
Molecular Weight	2507.76 g/mol	2608.99 g/mol
Solubility	Soluble in DMSO, Sparingly soluble in Ethanol and PBS (pH 7.2) (1-10 mg/ml)	Soluble in DMSO (~125 mg/mL)
Storage	Store at -20°C, sealed and away from moisture	Store at -20°C for long term (months to years)
Appearance	Solid	Off-white to light yellow solid

Signaling Pathway: ASGPR-Mediated Endocytosis

The therapeutic efficacy of **GalNac-L96**-conjugated molecules is dependent on the asialoglycoprotein receptor (ASGPR)-mediated endocytosis pathway. This biological process facilitates the internalization of the conjugate into the hepatocyte.





ASGPR-Mediated Endocytosis Pathway

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ASGPR-Mediated Endocytosis Pathway for GalNac-L96-siRNA Conjugates.

Experimental Protocols

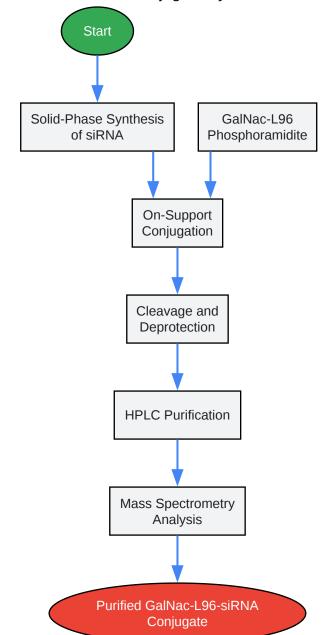


The following sections outline generalized protocols for the synthesis of **GalNac-L96**-siRNA conjugates and their application in in vitro gene silencing experiments. These protocols are intended as a guide and may require optimization based on the specific siRNA sequence and target gene.

Synthesis of GalNac-L96-siRNA Conjugate

This process typically involves solid-phase synthesis of the siRNA followed by conjugation with a **GalNac-L96** phosphoramidite.





GalNac-L96-siRNA Conjugate Synthesis Workflow

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Workflow for the synthesis of GalNac-L96-siRNA conjugates.

Methodology:

• Solid-Phase siRNA Synthesis: The siRNA sequence is synthesized on a solid support using standard phosphoramidite chemistry.



- GalNac-L96 Conjugation: A GalNac-L96 phosphoramidite reagent is coupled to the 5' or 3' end of the synthesized siRNA strand.
- Cleavage and Deprotection: The conjugate is cleaved from the solid support, and all
 protecting groups are removed.
- Purification: The crude conjugate is purified using high-performance liquid chromatography
 (HPLC) to isolate the desired product.
- Analysis: The purity and identity of the final GalNac-L96-siRNA conjugate are confirmed by mass spectrometry.

In Vitro Gene Silencing in Hepatocytes

This protocol describes the use of a **GalNac-L96**-siRNA conjugate to silence a target gene in a hepatocyte cell line (e.g., HepG2).

Materials:

- Hepatocyte cell line (e.g., HepG2)
- Cell culture medium and supplements
- GalNac-L96-siRNA conjugate targeting the gene of interest
- Control siRNA (non-targeting)
- Transfection reagent (optional, for comparison)
- Reagents for RNA extraction and qRT-PCR

Methodology:

- Cell Seeding: Seed hepatocytes in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Preparation of siRNA Solutions: Prepare a stock solution of the GalNac-L96-siRNA conjugate and a control siRNA in nuclease-free water or buffer.



- Cell Treatment: Dilute the siRNA solutions to the desired final concentrations in cell culture medium and add to the cells. Include a negative control (cells treated with medium only) and a positive control (cells treated with a validated transfection reagent and the same siRNA).
- Incubation: Incubate the cells for 24-72 hours to allow for uptake of the conjugate and subsequent gene silencing.
- RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA.
- qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene.
- Data Analysis: Calculate the percentage of gene knockdown relative to the control-treated cells.

Conclusion

GalNac-L96 has emerged as a powerful ligand for the targeted delivery of siRNA therapeutics to the liver. Its high affinity for the asialoglycoprotein receptor enables efficient and specific uptake by hepatocytes, leading to potent gene silencing. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to effectively utilize **GalNac-L96** in their studies and therapeutic development programs. Further optimization of experimental conditions will be necessary to achieve the best results for specific applications.

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